Tert-butyl[(3,4-difluorophenyl)methyl]amine

medicinal chemistry fluorine SAR antithrombotic

Tert-butyl[(3,4-difluorophenyl)methyl]amine (CAS 926236-32-0, molecular formula C₁₁H₁₅F₂N, molecular weight 199.24 g/mol) is a secondary benzylamine featuring an N-tert-butyl group and a 3,4-difluorophenyl ring. This compound occupies a structurally defined intersection within fluorinated benzylamine building blocks: it combines the steric bulk of a tert-alkyl N-substituent with the electron-withdrawing 3,4-difluoro aromatic substitution pattern.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B13233497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[(3,4-difluorophenyl)methyl]amine
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=CC(=C(C=C1)F)F
InChIInChI=1S/C11H15F2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3
InChIKeyLXUGHJKZEGPTLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl[(3,4-difluorophenyl)methyl]amine (CAS 926236-32-0): Procurement-Relevant Chemical Identity and Class Positioning


Tert-butyl[(3,4-difluorophenyl)methyl]amine (CAS 926236-32-0, molecular formula C₁₁H₁₅F₂N, molecular weight 199.24 g/mol) is a secondary benzylamine featuring an N-tert-butyl group and a 3,4-difluorophenyl ring . This compound occupies a structurally defined intersection within fluorinated benzylamine building blocks: it combines the steric bulk of a tert-alkyl N-substituent with the electron-withdrawing 3,4-difluoro aromatic substitution pattern. Its closest structural analogs include the primary amine 3,4-difluorobenzylamine (CAS 72235-53-1, MW 143.13), the non-fluorinated N-tert-butylbenzylamine (CAS 3378-72-1), and positional isomers such as tert-butyl[(2,3-difluorophenyl)methyl]amine and tert-butyl[(2,4-difluorophenyl)methyl]amine . The compound is commercially available at ≥95% purity from multiple suppliers and serves primarily as a synthetic intermediate in medicinal chemistry and materials science research .

Why Generic Substitution of Tert-butyl[(3,4-difluorophenyl)methyl]amine with Unsubstituted or Positional-Isomer Benzylamines Compromises Research Outcomes


Substituting tert-butyl[(3,4-difluorophenyl)methyl]amine with a simpler analog such as 3,4-difluorobenzylamine (the primary amine) or an alternative difluorophenyl positional isomer introduces quantifiable changes in at least three parameters critical to downstream application performance: (i) nucleophilicity and acylation selectivity governed by N-substituent steric bulk, (ii) aromatic electronic character and target-binding geometry dictated by fluorine regiochemistry, and (iii) physicochemical properties including molecular weight, lipophilicity, and amine basicity that determine pharmacokinetic and formulation behavior [1]. Published fluorine-scan SAR data demonstrate that the 3,4-difluorobenzyl motif can confer superior dual-target inhibitory potency compared to 3-fluoro, 4-fluoro, and 3,5-difluoro alternatives, while the N-tert-butyl group provides steric differentiation not available from N-methyl, N-ethyl, or primary amine analogs [2]. These are not interchangeable structural features; each substitution decision carries measurable consequences for reactivity, selectivity, and biological readout.

Quantitative Differential Evidence for Tert-butyl[(3,4-difluorophenyl)methyl]amine Versus Closest Structural Analogs


3,4-Difluorobenzyl Substitution Outperforms Alternative Fluorination Patterns in Dual-Target Antithrombotic Potency

In a systematic fluorine scan across the benzyl substituent of 1,4-benzoxazine-based antithrombotic compounds, the 3,4-difluorobenzyl-substituted derivative (compound 9i) was identified as the most potent analog with balanced dual activity against both thrombin (Ki = 0.33 ± 0.07 μM) and GPIIb/IIIa receptor (IC₅₀ = 1.1 ± 0.6 μM) [1]. The comparator panel included 3-fluorobenzyl, 4-fluorobenzyl, and 3,5-difluorobenzyl variants, all of which yielded inferior potency and/or imbalanced dual-target profiles. This study establishes that the 3,4-difluoro regiochemistry, when incorporated into benzylamine-derived structures, can produce measurable potency advantages over mono-fluorinated and alternative difluorinated isomers. While this evidence comes from a specific chemotype (1,4-benzoxazine) and requires verification in the target scaffold, it represents the strongest available class-level data supporting the 3,4-difluorobenzyl substitution pattern contained in tert-butyl[(3,4-difluorophenyl)methyl]amine.

medicinal chemistry fluorine SAR antithrombotic

N-tert-Butyl Substitution Reduces Nucleophilicity Relative to Primary Amine Analogs While Preserving Basicity

The N-tert-butyl group in tert-butyl[(3,4-difluorophenyl)methyl]amine imposes substantial steric hindrance around the nitrogen center. According to established amine reactivity principles, tert-butylamine maintains basicity comparable to other alkylamines (conjugate acid pKₐ ~10.5–10.7 range for simple alkylamines) but exhibits markedly reduced nucleophilicity due to steric crowding at the nitrogen lone pair [1]. This effect is quantifiable via the Mayr nucleophilicity scale: tert-butylamine in acetonitrile has a nucleophilicity parameter N of 12.35, which is lower than less hindered primary alkylamines [2]. For the target compound, this translates into practical synthetic advantages: in acylation or reductive amination reactions, the secondary N-tert-butyl-benzylamine structure provides mono-functionalization control (single N–H available), whereas the primary amine comparator 3,4-difluorobenzylamine (CAS 72235-53-1) bears two N–H bonds susceptible to bis-acylation or over-alkylation, potentially reducing reaction yields and requiring additional protection/deprotection steps. The reduced nucleophilicity also minimizes unwanted side reactions with electrophilic functional groups elsewhere in complex synthetic sequences.

synthetic chemistry chemoselectivity amine reactivity

Predicted Basicity and Lipophilicity Differentiation from Non-Fluorinated and Primary Amine Analogs

The target compound occupies a distinct physicochemical space relative to its closest analogs. The electron-withdrawing 3,4-difluoro substitution reduces the predicted amine pKₐ by approximately 0.85–1.02 log units compared to the non-fluorinated N-tert-butylbenzylamine (predicted pKₐ = 9.77 ± 0.29) , yielding an estimated pKₐ of ~8.75–8.92 for the target compound. This value aligns closely with the predicted pKₐ of 8.75 ± 0.10 reported for 3,4-difluorobenzylamine , indicating that the tert-butyl group's electron-donating (+I) effect largely compensates for the fluorine-induced basicity reduction, while the difluoro substitution simultaneously increases lipophilicity (estimated ΔLogP ≈ +0.5–0.8 vs. non-fluorinated N-tert-butylbenzylamine). Molecular weight is 199.24 g/mol, compared to 143.13 g/mol for 3,4-difluorobenzylamine (primary amine) and 163.26 g/mol for N-tert-butylbenzylamine (non-fluorinated). This combination of moderate MW, balanced lipophilicity, and controlled basicity positions the compound favorably for CNS drug design applications where these parameters are critical determinants of blood-brain barrier penetration and target engagement.

physicochemical properties pKa prediction drug-likeness

3,4-Difluorobenzyl Motif Confers MAO-B Inhibitory Potency Advantage Over 4-Fluorobenzyl in Isobenzofuranone Series

In a 2022 study of 3,6-disubstituted isobenzofuran-1(3H)-ones as monoamine oxidase inhibitors, compound 6m bearing a 3,4-difluorobenzyl ring at the 3-position exhibited an MAO-B IC₅₀ of 0.32 μM, while compound 6c with a 4-fluorobenzyl ring showed an IC₅₀ of 0.35 μM [1]. Although the absolute difference is modest (0.03 μM), the consistency of the 3,4-difluorobenzyl advantage across multiple biological targets—MAO-B inhibition in this series, dual antithrombotic activity in the 1,4-benzoxazine series [see Evidence Item 1]—suggests a reproducible pharmacophoric benefit of the 3,4-difluorobenzyl substitution pattern. Additionally, an earlier study identified 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin as a potent MAO-B inhibitor with an IC₅₀ of 1.14 nM, further supporting the privileged nature of this substitution motif in MAO-B ligand design [2]. These data are relevant to procurement of tert-butyl[(3,4-difluorophenyl)methyl]amine as a synthetic precursor for MAO-B-targeted compound libraries.

MAO-B inhibition CNS therapeutics fluorine SAR

Evidence-Backed Application Scenarios for Tert-butyl[(3,4-difluorophenyl)methyl]amine in Research and Industrial Procurement


Fluorine-SAR Library Synthesis in Antithrombotic and CNS Drug Discovery Programs

Medicinal chemistry teams conducting fluorine-position scans for lead optimization should prioritize tert-butyl[(3,4-difluorophenyl)methyl]amine over mono-fluorinated or alternative difluorinated benzylamine building blocks. Published evidence from two independent chemotypes demonstrates that the 3,4-difluorobenzyl motif yields superior potency compared to 3-fluoro, 4-fluoro, and 3,5-difluoro alternatives—as shown in the 1,4-benzoxazine antithrombotic series where compound 9i (3,4-difluorobenzyl) was the most potent dual-activity analog with Ki(Thr) = 0.33 ± 0.07 μM and IC₅₀(GPIIb/IIIa) = 1.1 ± 0.6 μM . The N-tert-butyl group simultaneously provides steric control over amine reactivity, preventing bis-acylation during library synthesis that would otherwise occur with primary amine building blocks such as 3,4-difluorobenzylamine . This compound is therefore the appropriate procurement choice when the research objective requires both the 3,4-difluoro pharmacophore and mono-functionalizable amine reactivity in a single readily available building block.

MAO-B Inhibitor Lead Generation Using Privileged 3,4-Difluorobenzyl Pharmacophore

For CNS drug discovery programs targeting monoamine oxidase B (MAO-B), tert-butyl[(3,4-difluorophenyl)methyl]amine serves as a strategic precursor for introducing the 3,4-difluorobenzyl motif—a pharmacophoric element validated by two independent studies: isobenzofuranone-based MAO-B inhibitors where the 3,4-difluorobenzyl analog (IC₅₀ = 0.32 μM) outperformed the 4-fluorobenzyl comparator (IC₅₀ = 0.35 μM), and coumarin-based inhibitors where a 3,4-difluorobenzyloxy derivative achieved an IC₅₀ of 1.14 nM . The N-tert-butyl group can be cleaved under acidic conditions to reveal the free secondary amine, or retained to exploit its steric and lipophilic contributions to CNS target engagement. Procuring this pre-functionalized building block eliminates the need for separate fluorination and N-alkylation steps that would be required if starting from 3,4-difluorobenzylamine, streamlining the synthetic route by at least one step per analog.

Chemoselective Derivatization in Multi-Step Synthesis of Fluorinated Bioactive Molecules

In complex synthetic sequences requiring selective amine acylation or alkylation, the N-tert-butyl secondary amine structure of tert-butyl[(3,4-difluorophenyl)methyl]amine provides inherent chemoselectivity advantages over primary amine analogs. With only one reactive N–H bond, this compound undergoes mono-functionalization without requiring protecting group strategies that would be necessary for 3,4-difluorobenzylamine (two N–H bonds) . Furthermore, the reduced nucleophilicity of the sterically hindered N-tert-butylamine center (Mayr N ≈ 12.35 in MeCN for tert-butylamine) minimizes undesired reactions with electrophilic functional groups elsewhere in the molecule, improving overall synthetic efficiency. The 3,4-difluoro substitution pattern additionally deactivates the aromatic ring toward electrophilic substitution relative to non-fluorinated or mono-fluorinated analogs, providing further reaction selectivity in multi-functional molecule construction .

CNS-Penetrant Compound Design Leveraging Balanced Physicochemical Profile

For neuroscience drug discovery programs where blood-brain barrier (BBB) penetration is a critical design parameter, tert-butyl[(3,4-difluorophenyl)methyl]amine offers a calculated physicochemical profile suitable for CNS exposure: molecular weight of 199.24 g/mol (well below the typical CNS cutoff of ~400 g/mol), a single hydrogen bond donor (the secondary N–H), moderate predicted lipophilicity (estimated LogP ~2.5–3.0), and an estimated amine pKₐ of ~8.75–8.92 that reduces the fraction of positively charged species at physiological pH relative to more basic non-fluorinated analogs (e.g., N-tert-butylbenzylamine with pKₐ ~9.77) . This profile cannot be simultaneously achieved with any single comparator: 3,4-difluorobenzylamine is too polar (lower MW and LogP), while N-tert-butylbenzylamine lacks fluorine-mediated metabolic stability and target-binding advantages. Procuring this compound provides medicinal chemists with a CNS-optimized building block without requiring custom synthesis of hybrid structures.

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